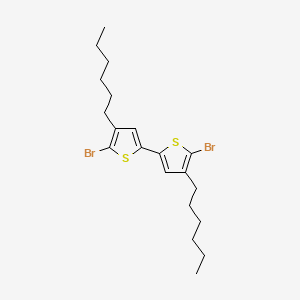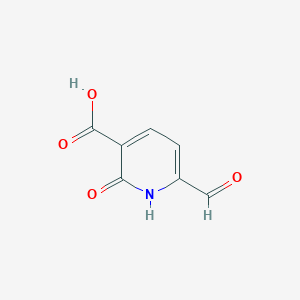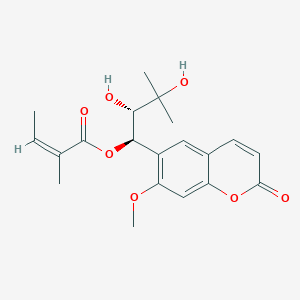
Angelol K
描述
Angelol K is a natural product isolated from the roots of Angelica sinensis, commonly known as Dong Quai. This compound belongs to the class of coumarins and has been widely studied for its bioactive properties. This compound has a molecular formula of C({20})H({24})O(_{7}) and a molecular weight of 376.15 g/mol . It is known for its significant activity on human platelet aggregation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Angelol K involves several steps, starting from the extraction of the roots of Angelica sinensis. The roots are typically dried and ground into a powder, which is then subjected to solvent extraction using ethyl acetate. The extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The roots of Angelica sinensis are harvested, dried, and processed in bulk. Solvent extraction is performed using large-scale extraction equipment, and the crude extract is purified using industrial chromatography systems to obtain high-purity this compound .
化学反应分析
Types of Reactions: Angelol K undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct bioactive properties .
科学研究应用
Angelol K has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying coumarin derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, including platelet aggregation and immune response.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular health and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products due to its bioactive properties
作用机制
Angelol K exerts its effects through several mechanisms:
Platelet Aggregation Inhibition: this compound inhibits the polymerization of platelets, reducing the release of serotonin and adenosine diphosphate, which are key factors in platelet aggregation.
Anticoagulant Activity: The compound has anticoagulant properties, which contribute to its potential therapeutic effects in cardiovascular health.
Immune Support: this compound supports the immune system by modulating immune responses and promoting hematopoiesis.
相似化合物的比较
Angelol K is part of a family of coumarin derivatives, including:
- Angelol B
- Angelol C
- Angelol D
- Angelol G
- Angelol L
Uniqueness: this compound is unique due to its specific molecular structure and bioactive properties. Compared to other similar compounds, this compound has shown significant activity in inhibiting platelet aggregation and has distinct therapeutic potential .
属性
IUPAC Name |
[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUBXAYVOCLNA-PWZGUCPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


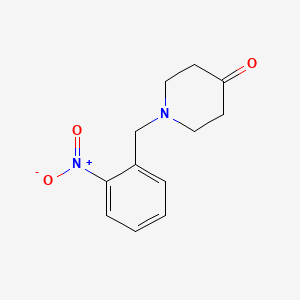
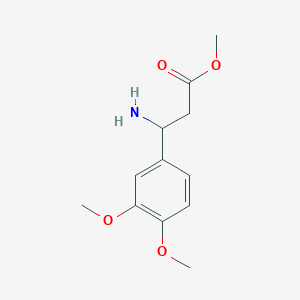


![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)
![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)



